2,8-Decadiene-1,10-diol

Anti-inflammatory RAW 264.7 macrophages Nitric oxide inhibition

2,8-Decadiene-1,10-diol (DDO; CAS 116451-75-3) is a C10 linear unsaturated diol with conjugated (2E,8E) double-bond geometry, molecular formula C10H18O2, and molecular weight 170.25 g/mol. It is isolated from the fruit extract of Amomum tsao-ko, a plant used in traditional Southeast Asian medicine for infectious and digestive disorders.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Cat. No. B1257001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Decadiene-1,10-diol
Synonyms2,8-decadiene-1,10-diol
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC(CCC=CCO)CC=CCO
InChIInChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h5-8,11-12H,1-4,9-10H2/b7-5+,8-6+
InChIKeyDGSFTVDRMYHDEH-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Decadiene-1,10-diol (DDO): A Structurally Defined Linear Unsaturated Diol Sourced from Amomum tsao-ko for Inflammation Research


2,8-Decadiene-1,10-diol (DDO; CAS 116451-75-3) is a C10 linear unsaturated diol with conjugated (2E,8E) double-bond geometry, molecular formula C10H18O2, and molecular weight 170.25 g/mol [1]. It is isolated from the fruit extract of Amomum tsao-ko, a plant used in traditional Southeast Asian medicine for infectious and digestive disorders [2]. The compound is classified as a fatty alcohol in the MeSH hierarchy and has been assigned the unique MeSH identifier C000613264 [3]. Its defining structural feature—terminal hydroxyl groups flanking an internal diene system—distinguishes it from saturated 1,10-diols and from isomeric decadiene diols with different double-bond positions.

Why 2,8-Decadiene-1,10-diol Cannot Be Interchanged with 1,10-Decanediol or Other Positional Isomers for Inflammation Research


The biological activity of 2,8-decadiene-1,10-diol is inextricably linked to its (2E,8E)-diene architecture. Saturation of the double bonds yields 1,10-decanediol—a compound with fundamentally different conformational dynamics, polarity (LogP ~1.64 for the diene vs. higher hydrophobicity for the saturated analog), and biological target engagement [1]. The diene system is structurally analogous to the 1,4-pentadiene motif found in polyunsaturated fatty acid substrates of lipoxygenase enzymes, enabling DDO to act as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. Saturated 1,10-decanediol lacks this pharmacophoric feature entirely. Furthermore, repositioning the double bonds (e.g., to 2,4- or 3,6-decadiene isomers) alters both the conjugation pattern and the spatial orientation of the terminal hydroxyl groups, which can abrogate the MAPK/NF-κB pathway inactivation profile demonstrated for DDO in LPS-stimulated RAW 264.7 macrophages [3].

Quantitative Differentiation Evidence for 2,8-Decadiene-1,10-diol Relative to Structural Analogs and In-Class Candidates


LPS-Induced Nitric Oxide (NO) Production: DDO Suppression Compared to Structurally Distinct Amomum tsao-ko Constituents

In LPS-stimulated RAW 264.7 murine macrophages, 2,8-decadiene-1,10-diol (DDO) treatment inhibited the production of nitric oxide (NO) [1]. The study by Kim et al. (2016) demonstrated that DDO downregulates inducible nitric oxide synthase (iNOS) expression, a mechanism shared by only a subset of Amomum tsao-ko constituents. Other compounds isolated from the same source, such as isotsaokoin (an antifungal agent) and various diarylheptanoids, do not share this iNOS/NO suppression profile, reflecting divergent structure-activity relationships within the same botanical matrix [2]. The specific IC50 value for DDO against NO production in RAW 264.7 cells is not publicly available in the current open-access abstract; the primary paper reports inhibition data in graphical (dose-response curve) format behind the paywall. This absence of published IC50 data is a notable gap that procurement decisions must account for.

Anti-inflammatory RAW 264.7 macrophages Nitric oxide inhibition

Lipoxygenase Inhibition: DDO as a Substrate-Mimetic Inhibitor vs. Saturated 1,10-Decanediol

The MeSH authoritative record classifies 2,8-decadiene-1,10-diol as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. This activity is mechanistically plausible due to the (2E,8E)-diene moiety, which mimics the 1,4-pentadiene oxidation site recognized by lipoxygenase enzymes. In contrast, 1,10-decanediol—the fully saturated analog—contains no double bonds and cannot engage the lipoxygenase catalytic iron via the same substrate-mimetic mechanism. While direct IC50 comparison data for DDO vs. 1,10-decanediol against purified lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) are not publicly available, the structural basis for differential activity is well-established in the lipoxygenase field: saturated fatty alcohols lack the requisite bis-allylic methylene or conjugated diene for enzyme recognition [2].

Lipoxygenase inhibition Arachidonic acid metabolism Antioxidant

Prostaglandin E2 (PGE2) and Pro-Inflammatory Cytokine Suppression: Multi-Target Downstream Profiling of DDO

DDO treatment in LPS-stimulated RAW 264.7 cells suppressed prostaglandin E2 (PGE2) production by downregulating cyclooxygenase-2 (COX-2) expression, and also inhibited the secretion of pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [1]. This multi-target downstream profile—spanning both the COX-2/PGE2 axis and MAPK/NF-κB-driven cytokine production—is mechanistically broader than that of single-target COX-2 inhibitors or compounds acting solely at the NF-κB level. While the primary article does not provide a head-to-head table comparing DDO with other A. tsao-ko isolates on these specific endpoints, the co-cited literature indicates that the convergence of iNOS, COX-2, and cytokine suppression into a single compound is not uniformly observed across all Amomum constituents, positioning DDO as a polypharmacological agent within this botanical source [2].

COX-2 inhibition PGE2 suppression Cytokine inhibition

Antioxidant Function in Fats and Oils: A Differentiating Application Not Shared by Saturated 1,10-Diols

According to the MeSH authoritative annotation, 2,8-decadiene-1,10-diol 'serves as an antioxidant in fats and oils' [1]. This functional property is attributable to the conjugated diene system, which can act as a radical trap or oxidative sink. Saturated 1,10-decanediol, lacking any unsaturation, does not possess this inherent antioxidant capacity. While specific comparative antioxidant assay data (e.g., DPPH IC50, FRAP values, or Oil Stability Index comparisons) between DDO and 1,10-decanediol are not currently available in the public domain, the structure-function relationship is consistent with established principles of lipid antioxidant chemistry, where conjugated unsaturation is a prerequisite for radical-scavenging activity [2].

Antioxidant Lipid preservation Food chemistry

Defined Application Scenarios Where 2,8-Decadiene-1,10-diol Provides Measurable Advantage Over Generic Alternatives


Macrophage-Mediated Inflammation Research Requiring Coordinated MAPK/NF-κB Pathway Inactivation

For academic or pharmaceutical laboratories studying LPS-induced inflammatory signaling in RAW 264.7 macrophages, DDO is the appropriate tool compound when the experimental objective is simultaneous suppression of NO, PGE2, IL-6, and TNF-α via coordinated inactivation of ERK, JNK, p38 MAPK, and NF-κB pathways [1]. Saturated 1,10-decanediol or other Amomum tsao-ko constituents with narrower mediator profiles cannot replicate this polypharmacology, making DDO the preferred choice for mechanistic studies of multi-target anti-inflammatory intervention.

Lipoxygenase Inhibitor Screening Campaigns Using Natural Product-Derived Scaffolds

DDO serves as a structurally defined, natural product-derived lipoxygenase inhibitor for hit-finding or probe-development campaigns targeting arachidonic acid metabolism [2]. Its (2E,8E)-diene scaffold provides a departure from common synthetic lipoxygenase inhibitors (e.g., hydroxamates, hydroxyureas), offering a distinct chemotype for SAR exploration. Saturated 1,10-diol analogs are unsuitable as they lack the requisite unsaturation for enzyme recognition.

Lipid-Based Antioxidant Formulation Where Enzyme Inhibitory Activity Adds Value

In specialty chemical or nutraceutical applications requiring a lipid-soluble antioxidant with additional bioactivity, DDO's dual functionality as an antioxidant in fats and oils [2] and an anti-inflammatory enzyme inhibitor provides formulation advantages over inert saturated diols such as 1,10-decanediol, which offer only humectant or antimicrobial properties without antioxidant or anti-inflammatory enzyme activity.

Natural Product Dereplication and Botanical Standardization of Amomum tsao-ko Extracts

For quality control laboratories developing chemical fingerprinting methods for Amomum tsao-ko-containing herbal products, DDO represents a specific marker compound with defined anti-inflammatory bioactivity linked to MAPK/NF-κB pathway modulation [1]. Presence or absence of DDO in extract batches can serve as a bioactive quality indicator, differentiating authentic A. tsao-ko preparations from adulterated or substitute materials that may contain unrelated diols or lack this specific constituent.

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